

Application Notes: GSK840 in Oxygen-Glucose Deprivation/Reoxygenation (OGDR) Models

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Compound of Interest

Compound Name: GSK840

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Introduction

Oxygen-glucose deprivation/reoxygenation (OGDR) is a widely utilized in vitro model to simulate ischemia-reperfusion injury, a critical component of pathologies such as stroke and myocardial infarction.[1][2] This model involves subjecting cultured cells to a period of nutrient and oxygen deprivation, followed by their reintroduction, mimicking the physiological events of blood flow interruption and subsequent restoration. A key cell death pathway activated during this process is necroptosis, a form of programmed necrosis.[3][4] **GSK840**, a potent and specific small-molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), has emerged as a valuable tool to investigate the role of necroptosis in OGDR-induced cell death.[3][5][6] These notes provide an overview of the application of **GSK840** in OGDR models.

Mechanism of Action

GSK840 specifically targets and inhibits the kinase activity of RIPK3.[5][6] In the context of OGDR, cellular stress triggers a signaling cascade that leads to the activation of RIPK1 and RIPK3. Activated RIPK3 then phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL).[3][4] This phosphorylation event causes MLKL to oligomerize and translocate to the plasma membrane, forming pores that lead to membrane rupture and ultimately, necroptotic cell death.[3] By inhibiting RIPK3, **GSK840** prevents the phosphorylation of MLKL, thereby blocking the execution of necroptosis and protecting cells from OGDR-induced injury.[3][4]

Applications in OGDR Models

GSK840 is utilized in OGDR models to:

- Elucidate the role of necroptosis: By comparing cell viability in the presence and absence of **GSK840**, researchers can determine the contribution of the RIPK3-mediated necroptosis pathway to cell death in their specific OGDR model.
- Evaluate neuroprotective effects: In neuronal cell models, such as primary retinal ganglion cells (RGCs), **GSK840** has been shown to mitigate cell death and preserve cell structure and function following OGDR.[\[3\]](#)[\[4\]](#)
- Investigate therapeutic potential: The protective effects of **GSK840** in OGDR models suggest its potential as a therapeutic agent for conditions involving ischemia-reperfusion injury.[\[4\]](#)

Quantitative Data Summary

The following table summarizes the key quantitative findings on the effects of **GSK840** in an OGDR model using primary mouse retinal ganglion cells (RGCs).

Parameter	Condition	Result with GSK840	Reference
Necroptotic Cell Death	OGDR-treated primary RGCs	Significant reduction in the ratio of Propidium Iodide (PI) positive cells.	[3]
p-RIPK3 Protein Levels	OGDR-treated primary RGCs	Largely reversed the upregulation of phosphorylated RIPK3.	[3]
p-MLKL Protein Levels	OGDR-treated primary RGCs	Reduced protein levels of phosphorylated MLKL.	[3]
RIPK3 Kinase Activity IC50	In vitro kinase assay	0.3 nM	[5][6]
RIPK3 Binding Affinity IC50	In vitro binding assay	0.9 nM	[5][6]

Experimental Protocols

1. In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGDR) Model with Primary Mouse Retinal Ganglion Cells (RGCs)

This protocol is adapted from a study investigating the neuroprotective effects of **GSK840** on RGCs.[3]

Materials:

- Primary mouse retinal ganglion cells (RGCs)
- Neurobasal medium
- B27 supplement

- L-glutamine
- Penicillin-Streptomycin
- Glucose-free Dulbecco's Modified Eagle Medium (DMEM)
- **GSK840** (specific concentration to be determined by dose-response experiments)
- Hypoxic chamber (95% N₂, 5% CO₂)
- Normoxic incubator (95% air, 5% CO₂)
- Propidium Iodide (PI) staining solution
- Reagents for Western blotting and immunofluorescence

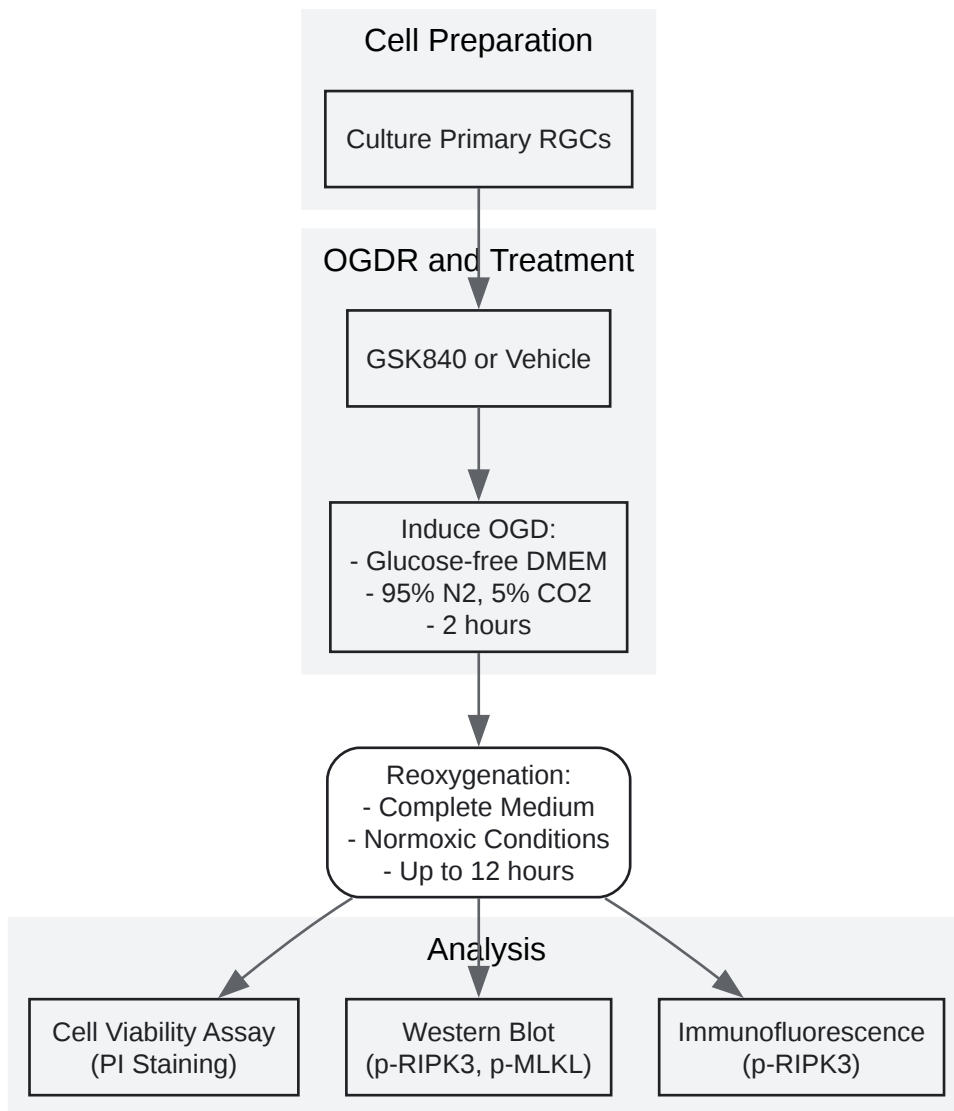
Procedure:

- Cell Culture: Culture primary mouse RGCs in Neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin.
- OGDR Induction:
 - For the OGDR group, replace the culture medium with glucose-free DMEM.
 - Place the cells in a hypoxic chamber with 95% N₂ and 5% CO₂ at 37°C for 2 hours.
 - For the control group, maintain the cells in complete culture medium in a normoxic incubator for the same duration.
- **GSK840** Treatment:
 - For the treatment group, add **GSK840** to the glucose-free DMEM at the desired concentration prior to placing the cells in the hypoxic chamber. A vehicle control (e.g., DMSO) should be run in parallel.
- Reoxygenation:

- After the 2-hour deprivation period, return the cells to complete culture medium under normoxic conditions for a reoxygenation period (e.g., up to 12 hours).
- Assessment of Cell Viability:
 - Stain the cells with Propidium Iodide (PI) to identify necroptotic cells with compromised plasma membranes.
 - Quantify the percentage of PI-positive cells using fluorescence microscopy.
- Analysis of Necroptosis Pathway Proteins:
 - Harvest cell lysates for Western blot analysis to measure the protein levels of total and phosphorylated RIPK3 and MLKL.
 - Perform immunofluorescence staining to visualize the expression and localization of these proteins within the cells.

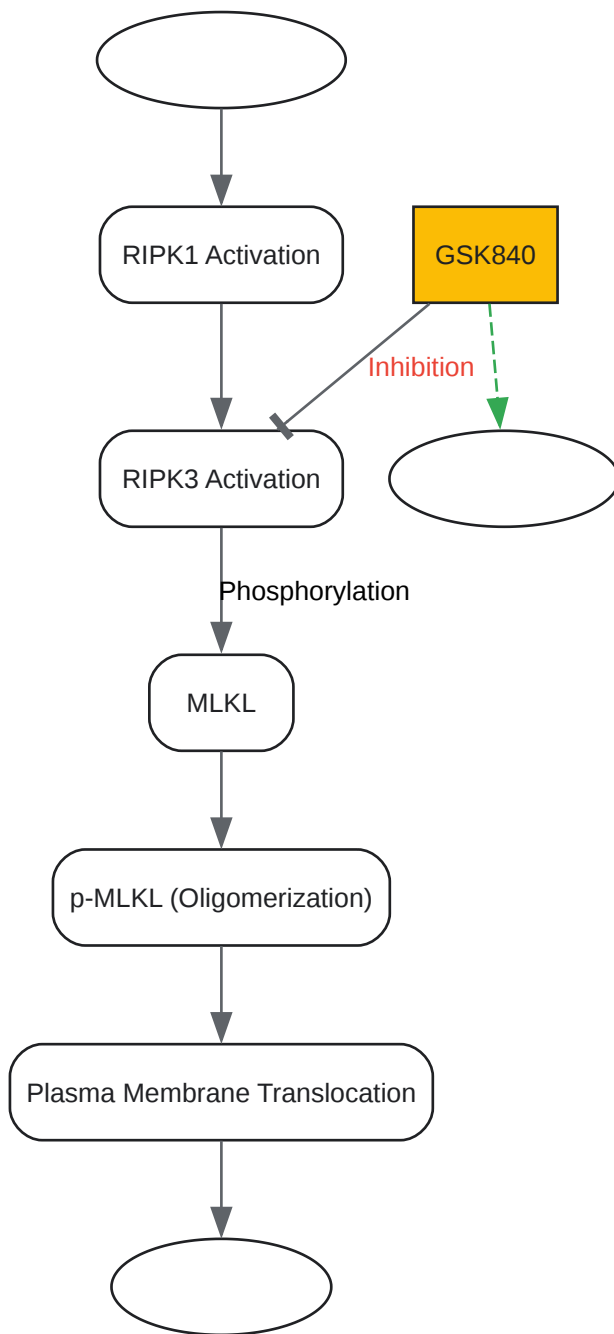
Visualizations

Experimental Workflow for OGDR with GSK840

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Caption: Experimental workflow for studying **GSK840** in an OGDR model.

GSK840 Mechanism of Action in OGDR

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Caption: **GSK840** inhibits RIPK3-mediated necroptosis in OGDR.

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